beta-Amino isobutyrate

Osteocyte Biology GPCR Signaling Muscle-Bone Crosstalk

Researchers investigating hepatic lipid metabolism or muscle-bone crosstalk face challenges in sourcing BAIBA with validated enantiomeric identity and batch-to-batch biological activity. Generic β-amino acids fail to replicate BAIBA's PPARα-dependent β-oxidation gene induction or MRGPRD-mediated signaling. - Validated PPARα agonism: 2.5- to 2.7-fold increase in HADH/HADH2 expression in primary hepatocytes. - Enantiomer-specific tools: L-BAIBA signals via Gαs/cAMP/PKA; D-BAIBA via Gαi/NF-κB; both available with ≥98% purity. - Human PK reference: 1,500 mg oral L-BAIBA yields Cmax 278.1 μM; supports dose-ranging studies.

Molecular Formula C4H8NO2-
Molecular Weight 102.11 g/mol
Cat. No. B1238586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amino isobutyrate
Molecular FormulaC4H8NO2-
Molecular Weight102.11 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)[O-]
InChIInChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1
InChIKeyQCHPKSFMDHPSNR-VKHMYHEASA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAIBA: Myokine for Metabolic & Musculoskeletal Research


beta-Amino isobutyrate (BAIBA; β-aminoisobutyric acid; 3-aminoisobutyrate) is a non-proteinogenic β-amino acid (C₄H₉NO₂; MW 103.12 g/mol) produced endogenously in skeletal muscle during exercise [1]. It is a downstream catabolite of the branched-chain amino acid valine and the pyrimidine base thymine [2]. BAIBA exists as two distinct enantiomers—L-BAIBA (S-enantiomer) and D-BAIBA (R-enantiomer)—each with differential metabolic origins and signaling properties [3]. Unlike α-amino acids, BAIBA possesses a beta-amino group attached to the β-carbon, placing it in the class of beta amino acids and derivatives [1].

1
Enantiomer-specific signaling
L-BAIBA and D-BAIBA engage distinct MRGPRD pathways for muscle-bone crosstalk studies
2
PPARα-dependent metabolic research
Supports hepatic β-oxidation and adipose browning model-response studies
3
Exercise biomarker context
Enantiomer-specific plasma kinetics support post-exercise biomarker interpretation
4
AGXT2 inhibition model context
May support dimethylarginine metabolism and cardiovascular pathway research

BAIBA Enantiomeric Purity & Receptor Signaling


Substituting BAIBA with generic β-amino acids or alternative myokines such as β-alanine or AICAR is scientifically unjustified due to fundamental differences in receptor pharmacology and enantiomer-specific signaling outcomes. While both L-BAIBA and D-BAIBA signal through the Mas-related G-protein-coupled receptor type D (MRGPRD), they activate distinct downstream pathways—L-BAIBA engages Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB, whereas D-BAIBA operates via Gαi/NF-κB to induce sclerostin [1]. This enantiomeric specificity translates into divergent biological effects; for instance, L-BAIBA directly elevates Fgf23 in osteocytes, while D-BAIBA does so indirectly and with delayed kinetics [1]. Furthermore, unlike β-alanine—which primarily acts as a carnosine precursor for intramuscular buffering—BAIBA functions as a PPARα agonist that drives hepatic fatty acid β-oxidation and white adipose tissue browning, with fold-change increases in gene expression of 2.5- to 2.7-fold for key metabolic enzymes [2]. Generic substitution therefore risks both off-target effects and loss of desired metabolic or musculoskeletal outcomes.

Target Enantiomerically pure L-BAIBA or D-BAIBA
β-Alanine Acts as carnosine precursor; lacks PPARα agonism and MRGPRD signaling. Metabolic pathway engagement may not transfer.
Target Direct L-BAIBA oral administration
Valine precursor Valine loading shows minimal plasma BAIBA elevation; exposure-model context may differ markedly from direct supplementation.
Target Single-enantiomer BAIBA
Racemic BAIBA Mixed enantiomers may engage divergent signaling cascades simultaneously; enantiomer-specific pathway interpretation may shift.

BAIBA Comparative Performance Evidence


Enantiomer-Specific MRGPRD Signaling in Osteocytes

In IDG-SW3 osteocyte-like cells treated for 24 hours, both L-BAIBA and D-BAIBA increased MRGPRD receptor protein expression by 4- to 6-fold compared to untreated controls [1]. However, the two enantiomers diverge sharply in downstream signaling: L-BAIBA utilizes Gαs/cAMP/PKA/CBP/β-catenin and Gαq/PKC/CREB pathways, whereas D-BAIBA signals via Gαi/NF-κB to induce sclerostin [1]. Crucially, 50 µM of the MRGPRD antagonist MU6840 completely blocked L-BAIBA (10 µM)-induced Fgf23 mRNA expression, whereas D-BAIBA-induced Sost mRNA expression was blocked by 25–50 µM MU6840 [1]. This demonstrates enantiomer-specific pharmacology that cannot be recapitulated by racemic mixtures or alternative β-amino acids.

MRGPRD pathway divergence
Head-to-head
L-BAIBA: Gαs/cAMP/PKA/CBP/β-catenin & Gαq/PKC/CREB
D-BAIBA: Gαi/NF-κB → sclerostin
Both blocked by MU6840 antagonist
Enantiomer-specific pathway context; each enantiomer activates distinct signaling cascades
IDG-SW3 osteocytes; 24 h; 10 µM; MRGPRD expression 4–6× control
Osteocyte Biology GPCR Signaling Muscle-Bone Crosstalk

Hepatic Fatty Acid β-Oxidation Gene Expression

BAIBA (5 µM) induced expression of fatty acid β-oxidation genes in primary hepatocytes after 6 days of treatment, with a 2.7-fold increase in HADH expression and a 2.5-fold increase in HADH2 expression relative to untreated controls [1]. In vivo, oral administration of BAIBA at 100 mg/kg/day for 14 days in mice dose-dependently increased hepatic β-oxidation gene expression [1]. These effects were abrogated by the PPARα antagonist GW6471, confirming that BAIBA acts through a PPARα-dependent mechanism—a pathway not engaged by related compounds such as β-alanine [1].

Hepatic β-oxidation genes
Head-to-head
HADH: 2.7-fold increase
HADH2: 2.5-fold increase
PPARα-dependent; blocked by GW6471
Supports PPARα-dependent metabolic response interpretation
Primary hepatocytes; 5 µM BAIBA; 6 days; n=6
Hepatic Metabolism Fatty Acid Oxidation PPARα Agonism

Human Oral Bioavailability: L-BAIBA vs. Valine

In a randomized, double-blind, placebo-controlled crossover study in 12 healthy adults, oral L-BAIBA supplementation produced a dose-dependent increase in plasma L-BAIBA concentrations that vastly exceeded levels achievable through valine ingestion [1]. A 1,500 mg dose of L-BAIBA yielded a peak plasma concentration (Cmax) of 278.1 ± 52.1 µM and an area under the curve (AUC) of 30,513 ± 9,190 µM·300 min. In contrast, an equimolar 1,500 mg dose of valine produced a Cmax of only 10.1 ± 7.2 µM and an AUC of 2,837 ± 2,107 µM·300 min—values indistinguishable from placebo (Cmax 11.0 ± 7.1 µM; AUC 2,836 ± 2,061 µM·300 min) [1]. This represents a 27.5-fold greater Cmax for direct L-BAIBA supplementation over its precursor valine.

Human oral PK: L-BAIBA vs Valine
Head-to-head
L-BAIBA 1500 mg: Cmax 278.1 µM, AUC 30,513 µM·300 min
Valine 1500 mg: Cmax 10.1 µM, AUC 2,837 µM·300 min
27.5× higher Cmax with direct L-BAIBA
Supports direct exposure-model context; precursor loading yields minimal plasma elevation
Crossover RCT; N=12 healthy adults; fasting; 0–300 min sampling
Human Pharmacokinetics Supplementation Oral Bioavailability

AGXT2 Enzyme Inhibition by BAIB

BAIB acts as a competitive inhibitor of alanine-glyoxylate aminotransferase 2 (AGXT2), the key enzyme responsible for degradation of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) [1]. In vivo, continuous intraperitoneal infusion of BAIB for 7 days in C57/BL6 mice increased plasma and urine BAIB levels by a factor of 26.5 relative to saline-infused controls, and this elevation was accompanied by measurable inhibition of AGXT2-mediated dimethylarginine metabolism [1]. While a precise Ki value is not established in primary literature, kinetic studies on related AGXT2 inhibitors report competitive inhibition with Ki values in the 5–8 µM range [2], establishing a benchmark for comparative potency assessment.

AGXT2 enzyme inhibition
Reported
26.5-fold increase in plasma BAIB vs saline control
AGXT2-mediated ADMA/SDMA metabolism inhibited in vivo
Supports AGXT2 inhibition model context for dimethylarginine studies
C57/BL6 mice; IP minipump 7 days; LC-MS/MS; Ki ~5–8 µM inferred
Enzyme Inhibition Cardiovascular Research Methylarginine Metabolism

Leptin-Dependent Efficacy in Diet-Induced Obesity

In a 4-month study, BAIBA (100 mg/kg/day) fully prevented body fat gain, hepatic steatosis, glucose intolerance, and hypertriglyceridemia in ob/+ mice (partial leptin deficiency) fed a high-calorie diet [1]. In contrast, the same BAIBA dose produced markedly attenuated effects in wild-type (+/+) mice and failed to limit obesity in completely leptin-deficient ob/ob mice [1]. This leptin-dependent efficacy profile indicates that BAIBA's metabolic benefits require a functional leptin signaling axis—a requirement not shared by direct PPARα agonists such as fenofibrate or AMPK activators like AICAR, which exert leptin-independent metabolic effects [1].

Leptin-dependent model response
Class-level
Full prevention of body fat gain, steatosis, glucose intolerance in ob/+ mice
No response in ob/ob (leptin-deficient) mice
Supports leptin-dependent model-response context; efficacy requires functional leptin axis
4-month oral; 100 mg/kg/day; high-calorie diet; class-level inference
Obesity Research Metabolic Disease Leptin Signaling

Plasma Enantiomer Kinetics After Exercise

In healthy human volunteers, baseline resting plasma concentrations of R-BAIBA are 67-fold higher than S-BAIBA (1,734 ± 821 nM vs. 29.3 ± 7.8 nM) [1]. Following acute aerobic exercise, both enantiomers increase, but the relative magnitude differs: R-BAIBA rises by 13%, whereas S-BAIBA increases by 20% [1]. This differential baseline abundance and exercise-induced kinetics underscore that the two enantiomers are metabolically distinct entities with separate regulatory control—a consideration essential for accurate biomarker quantification and for interpreting intervention studies.

Plasma enantiomer kinetics
Head-to-head
R-BAIBA baseline: 1,734 nM
S-BAIBA baseline: 29.3 nM
67-fold difference at rest; +13% vs +20% post-exercise
Supports enantiomer-specific biomarker interpretation in exercise physiology
Healthy volunteers; n=12; acute aerobic exercise; LC-MS/MS
Exercise Physiology Biomarker Research Enantiomer-Specific Metabolism

BAIBA Application Scenarios


Hepatic Fatty Acid Oxidation & Obesity Models

Researchers investigating hepatic lipid metabolism should select BAIBA based on its validated PPARα-dependent induction of β-oxidation genes—specifically a 2.5- to 2.7-fold increase in HADH and HADH2 expression in primary hepatocytes [1]. This quantitative benchmark enables batch-to-batch validation and distinguishes BAIBA from non-PPARα-activating β-amino acids such as β-alanine. For obesity studies, the leptin-dependent efficacy profile—full prevention of diet-induced obesity in ob/+ mice but no effect in ob/ob mice—provides a clear rationale for model selection and interpretation of intervention outcomes [2].

Muscle-Bone Crosstalk & Osteocyte Biology

Studies examining the biochemical interaction between skeletal muscle and bone require enantiomerically pure L-BAIBA or D-BAIBA due to their distinct MRGPRD-mediated signaling pathways. L-BAIBA (10 µM) directly induces Fgf23 in osteocytes via Gαs/cAMP/PKA and Gαq/PKC signaling, an effect completely blocked by the MRGPRD antagonist MU6840 (50 µM) [3]. This specificity makes L-BAIBA an essential tool for dissecting muscle-derived signals that regulate phosphate homeostasis and bone remodeling.

Human Supplementation & Clinical Trial Formulation

Clinical trials investigating BAIBA's metabolic effects in humans must use direct L-BAIBA supplementation, as the precursor valine fails to elevate plasma BAIBA concentrations above baseline (valine 1,500 mg AUC: 2,837 µM·300 min vs. L-BAIBA 1,500 mg AUC: 30,513 µM·300 min) [4]. Dose selection should reference established human pharmacokinetic parameters: 1,500 mg oral L-BAIBA yields a Cmax of 278.1 µM, while 500 mg yields 95.4 µM [4]. These data support informed dose-ranging and bioequivalence assessments in regulatory submissions.

Cardiovascular & Methylarginine Metabolism Research

Investigators studying the regulation of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA)—biomarkers linked to cardiovascular risk—should consider BAIBA as a competitive AGXT2 inhibitor. In vivo BAIB infusion elevates plasma BAIB 26.5-fold and concurrently inhibits AGXT2-mediated dimethylarginine degradation [5]. This dual effect makes BAIBA a valuable tool compound for probing the AGXT2-dependent arm of methylarginine metabolism and for exploring the functional consequences of hyper-β-aminoisobutyric aciduria.

Application
Selection Property
Validation Focus
Hepatic lipid metabolism studies
PPARα pathway-response context
β-oxidation gene expression endpoints
Muscle-bone crosstalk studies
Enantiomer-specific MRGPRD signaling review
Fgf23 and Sost pathway endpoints
Human PK exposure research
Direct exposure-model context
Plasma Cmax and AUC endpoint review
Cardiovascular biomarker research
AGXT2 inhibition model context
Dimethylarginine metabolism endpoints
Obesity model-response studies
Leptin-dependent model-response context
Body fat and glucose tolerance endpoints
Exercise biomarker quantification
Enantiomer-specific plasma kinetics
R-BAIBA and S-BAIBA baseline and post-exercise ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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